molecular formula C21H29N3O3 B11197849 4-butoxy-N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide

4-butoxy-N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide

Cat. No.: B11197849
M. Wt: 371.5 g/mol
InChI Key: WHOJYOGOVSAKGT-UHFFFAOYSA-N
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Description

4-butoxy-N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide is a complex organic compound that features a benzamide core with a butoxy group and a cyclohexyl group substituted with an ethyl-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The butoxy group can be oxidized to form a butoxy radical or further oxidized to a butoxy acid.

    Reduction: The oxadiazole ring can be reduced under hydrogenation conditions to form the corresponding amine.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Butoxy acid derivatives.

    Reduction: Amine derivatives of the oxadiazole ring.

    Substitution: Nitrated or halogenated benzamide derivatives.

Scientific Research Applications

4-butoxy-N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-butoxy-N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The benzamide core may also play a role in binding to proteins or other biomolecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-butoxy-N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. The presence of the ethyl group on the oxadiazole ring can influence its reactivity and interaction with molecular targets.

Properties

Molecular Formula

C21H29N3O3

Molecular Weight

371.5 g/mol

IUPAC Name

4-butoxy-N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide

InChI

InChI=1S/C21H29N3O3/c1-3-5-15-26-17-11-9-16(10-12-17)19(25)23-21(13-7-6-8-14-21)20-22-18(4-2)24-27-20/h9-12H,3-8,13-15H2,1-2H3,(H,23,25)

InChI Key

WHOJYOGOVSAKGT-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2(CCCCC2)C3=NC(=NO3)CC

Origin of Product

United States

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